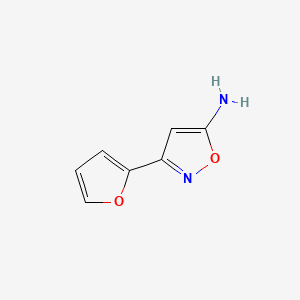

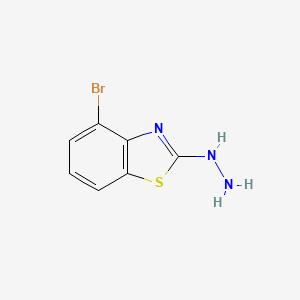

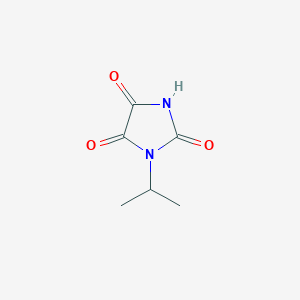

![molecular formula C9H8N2O4 B1271674 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid CAS No. 5368-42-3](/img/structure/B1271674.png)

1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid

Descripción general

Descripción

The compound 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid is a derivative of pyrido[1,2-a]pyrazine, which is a fused heterocyclic compound. This class of compounds has been studied for various applications, including their potential use as chemotherapeutic agents. In particular, the carboxylic acid functionalization on these compounds plays a significant role in their chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related compounds involves the cyclooligomerization of dichloropyrazine and benzyl dihydroxybenzoate under microwave irradiation. This process yields a racemic mixture of ester functionalized ortho-linked oxacalix benzene pyrazine, which can then be further transformed into the corresponding carboxylic acid functionalized derivatives . Additionally, a series of 5-substituted-5,8-dihydro-8-oxopyrido[2,3-b]pyrazine-7-carboxylic acids have been synthesized, indicating that the substitution at the 5-position is a viable approach for generating a variety of related compounds with potential antibacterial properties .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of carboxylic acid groups that can adopt different conformations. For instance, the enantiomers of the synthesized ortho-linked oxacalix benzene pyrazine adopt 1,3-alternate conformations with carboxylic acid groups pointing in opposite directions in the solid state. This conformational flexibility can influence the compound's ability to form supramolecular structures through hydrogen bonding .

Chemical Reactions Analysis

The carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits interesting chemical reactivity. It can form one-dimensional supramolecular polymers via intermolecular hydrogen bond interactions. The nature of these interactions can vary depending on the solvent used during crystallization. For example, in methanol, the carboxylic acids form hydrogen bonds with each other, while in pyridine and aqueous guanidine solutions, they interact with pyridine and guanidinium ions, respectively . Furthermore, these compounds can engage in metal-mediated self-assembly with transition metal ions, leading to the formation of various metal-containing supramolecular complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. The carboxylic acid groups not only contribute to the compound's solubility in different solvents but also enable the formation of hydrogen bonds and metal coordination complexes. These interactions can significantly affect the compound's crystalline structure and its potential applications in materials science and medicinal chemistry. The antibacterial activity of related compounds has been evaluated, with certain derivatives showing promising activity against Escherichia coli and Staphylococcus aureus .

Aplicaciones Científicas De Investigación

-

Scientific Field: Chemical Synthesis

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the synthesis of 1,8‐dioxo-octahydroxanthenes .

- Methods of Application : The synthesis is carried out via multicomponent reactions of aldehydes and dimedone. The reaction is catalyzed by a new heterogeneous catalyst, nanodiatomite@melamine-SO3H .

- Results or Outcomes : The products were obtained under solvent-free conditions, with high yields in short reaction times. The catalyst was reused five times without substantial activity loss .

-

Scientific Field: Organic Chemistry

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the synthesis of different tertiary amines .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives .

- Methods of Application : The synthesis is carried out using a green heterogeneous organic nano-catalyst (Cu@KCC-1– n Pr–HMTA) synthesized by covalent attachment of hexamethylenetetramine to the cavities and channels of dendritic mesoporous nanosilica (KCC-1). The products were obtained under solvent-free conditions .

- Results or Outcomes : The products were obtained with high yields in short reaction times. The nano-catalyst showed excellent catalytic activity in the xanthene synthesis .

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the synthesis of different tertiary amines .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Propiedades

IUPAC Name |

1,8-dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15/h3-4H,1-2H2,(H,10,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUJKDQRVIPZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366318 | |

| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |

CAS RN |

5368-42-3 | |

| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

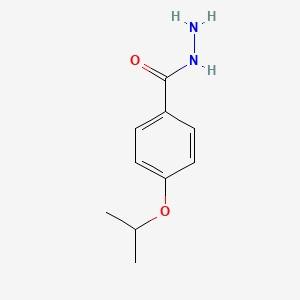

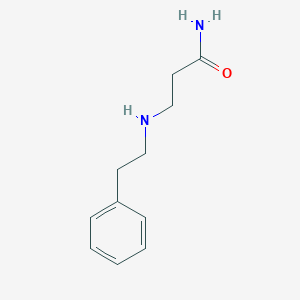

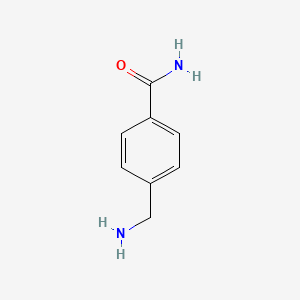

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)

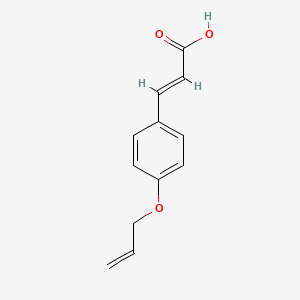

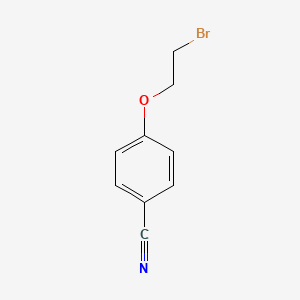

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)

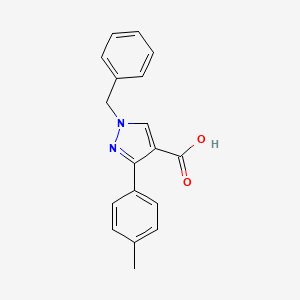

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)

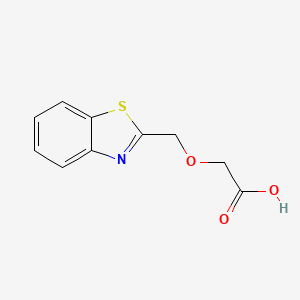

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)